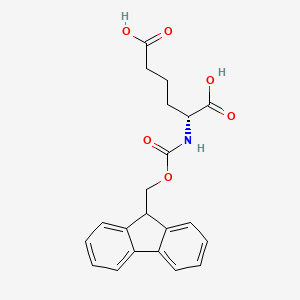
Fmoc-D-2-Aminoadipinsäure
Übersicht
Beschreibung
Fmoc-D-2-aminoadipic acid is an organic compound that is part of American Elements’s comprehensive catalog of life science products . It is a chemical compound consisting of an Fmoc (fluorenylmethyloxycarbonyl) protected D-2-aminoadipic acid moiety. The Fmoc group is known for its inherent hydrophobicity and aromaticity, which can promote building blocks association .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) . An efficient two-step synthesis of Fmoc-protected L-azidoalanine and L-azidohomoalanine from readily available Fmoc-protected asparagine and glutamine, respectively, is reported .Molecular Structure Analysis
The Fmoc-D-2-aminoadipic acid molecule contains a total of 51 bonds. There are 30 non-H bonds, 15 multiple bonds, 9 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 2 carboxylic acids (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 hydroxyl groups .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical and Chemical Properties Analysis
Fmoc-D-2-aminoadipic acid has a molecular formula of C21H21NO6 and an average mass of 383.395 Da . Its density is 1.3±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Marker für glyko-oxidativen Stress
Fmoc-D-2-Aminoadipinsäure, als Derivat von α-Aminoadipinsäure (α-AA), wurde als Marker für glyko-oxidativen Stress gefunden, insbesondere bei Gesundheitsstörungen wie Diabetes . Die Anwesenheit von α-AA steigt mit pathologischen Glukosekonzentrationen, was es zu einem zuverlässigen Indikator für glyko-oxidativen Stress macht .
Proteinkarbonierung
Proteinkarbonierung ist ein typisches Merkmal von glyko-oxidativem Stress und findet bei Gesundheitsstörungen wie Diabetes statt . This compound, als Derivat von α-Aminoadipinsäure, kann verwendet werden, um die molekularen Grundlagen von Krankheiten zu untersuchen und zur Entwicklung gezielter Strategien zur Prävention, Diagnose und Therapie beizutragen .
Chemoselektiver Schutz
This compound kann zum chemoselektiven Schutz einer Vielzahl aliphatischer und aromatischer Amine, Aminosäuren, Aminoalkohole und Aminophenole verwendet werden . Diese Reaktion ist umweltfreundlich und kann in wässrigen Medien unter milden und katalysatorfreien Bedingungen durchgeführt werden .
Forschungs- und technische Qualitäten
This compound kann, falls zutreffend, in vielen Standardqualitäten hergestellt werden, darunter Mil Spec (Militärqualität), ACS, Reagenzien und technische Qualitäten . Dies macht es zu einer vielseitigen Verbindung für verschiedene Forschungs- und technische Anwendungen .
Halbleiter- und Elektronikqualitäten
This compound kann auch in Halbleiter- und Elektronikqualitäten hergestellt werden . Dies deutet auf mögliche Anwendungen in der Halbleiter- und Elektronikindustrie hin .
Wirkmechanismus
Target of Action
Fmoc-D-2-aminoadipic acid, also known as Fmoc-®-2-aminoadipic acid, is primarily used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The primary target of this compound is the amine group that it protects during synthesis .
Mode of Action
The Fmoc group acts as a base-labile protecting group . It is introduced to the amine group through a reaction with Fmoc-Cl . Once the synthesis process is complete, the Fmoc group is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-D-2-aminoadipic acid is involved in the lysine catabolism pathway . During its biosynthesis, lysine is converted to 2-aminoadipic acid by two enzymes in three steps . The first two steps of 2-aminoadipic acid pathway are catalyzed by a bifunctional enzyme, lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH) .
Pharmacokinetics
The fmoc group is known to be rapidly removed by a base This suggests that the compound’s bioavailability could be influenced by the pH of its environment
Result of Action
The primary result of Fmoc-D-2-aminoadipic acid’s action is the protection of the amine group during organic synthesis . This allows for the successful synthesis of complex organic compounds without unwanted reactions at the amine group .
Action Environment
The action of Fmoc-D-2-aminoadipic acid is influenced by the pH of its environment . The Fmoc group is base-labile, meaning it is removed in the presence of a base . Therefore, the compound’s action, efficacy, and stability can be influenced by the acidity or basicity of its environment .
Safety and Hazards
Zukünftige Richtungen
The self-organization and applications of Fmoc-modified simple biomolecules have not been extensively summarized . Understanding the molecular basis of the disease is of the utmost scientific interest as it contributes to the development of targeted strategies of prevention, diagnosis, and therapy .
Biochemische Analyse
Biochemical Properties
Fmoc-D-2-aminoadipic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during the synthesis process. The Fmoc group is introduced to the amino acid through reactions with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . These interactions are essential for the protection and subsequent deprotection of the amino group, enabling the stepwise construction of peptide chains .
Cellular Effects
Fmoc-D-2-aminoadipic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and formation of biofilms in bacterial cells, reducing extracellular matrix components such as proteins, carbohydrates, and extracellular DNA . This reduction in biofilm stability can enhance the efficacy of antimicrobial treatments and reduce bacterial resistance .
Molecular Mechanism
The molecular mechanism of Fmoc-D-2-aminoadipic acid involves its role as a protective group in peptide synthesis. The Fmoc group is stable under acidic conditions but can be rapidly removed by base treatment, typically using piperidine . This selective deprotection allows for the controlled elongation of peptide chains. Additionally, the Fmoc group can interact with various biomolecules, influencing their stability and function during the synthesis process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-D-2-aminoadipic acid can change over time due to its stability and degradation. The Fmoc group is known to be stable under acidic conditions but can be rapidly removed by base treatment . This stability is crucial for the stepwise synthesis of peptides, ensuring that the amino acid remains protected until the desired deprotection step. Long-term studies have shown that the stability of Fmoc-D-2-aminoadipic acid is maintained under appropriate storage conditions .
Dosage Effects in Animal Models
The effects of Fmoc-D-2-aminoadipic acid can vary with different dosages in animal models. Studies have shown that at higher doses, there may be toxic or adverse effects, while lower doses are generally well-tolerated . It is essential to determine the optimal dosage to achieve the desired effects without causing toxicity. Threshold effects and dose-response relationships should be carefully evaluated in preclinical studies .
Metabolic Pathways
Fmoc-D-2-aminoadipic acid is involved in the metabolic pathways of lysine degradation. It is an intermediate in the conversion of lysine to aminoadipic acid, which is further metabolized to glutaryl-CoA . This pathway involves several enzymes, including lysine-ketoglutarate reductase and saccharopine dehydrogenase . The presence of Fmoc-D-2-aminoadipic acid can influence the flux of metabolites through these pathways, affecting overall metabolic balance .
Transport and Distribution
Within cells and tissues, Fmoc-D-2-aminoadipic acid is transported and distributed through interactions with various transporters and binding proteins. These interactions can influence its localization and accumulation within specific cellular compartments . The Fmoc group itself can also affect the transport properties of the amino acid, potentially enhancing its stability and bioavailability .
Subcellular Localization
The subcellular localization of Fmoc-D-2-aminoadipic acid is influenced by targeting signals and post-translational modifications. These signals can direct the amino acid to specific compartments or organelles within the cell . The Fmoc group may also play a role in determining the localization of the amino acid, affecting its activity and function within different cellular environments .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c23-19(24)11-5-10-18(20(25)26)22-21(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,27)(H,23,24)(H,25,26)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQHYGKLDYXUSA-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660670 | |
| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218457-73-9 | |
| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


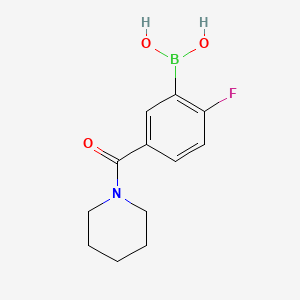
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B1387961.png)
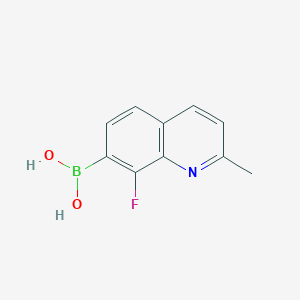

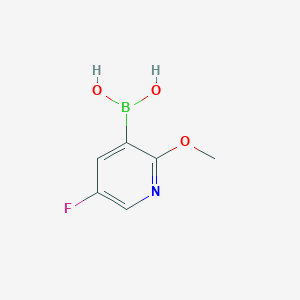
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1387968.png)

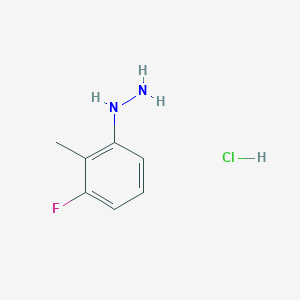

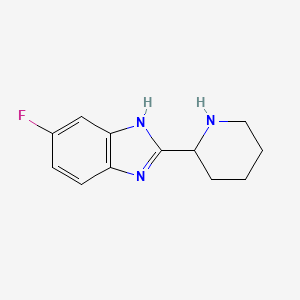
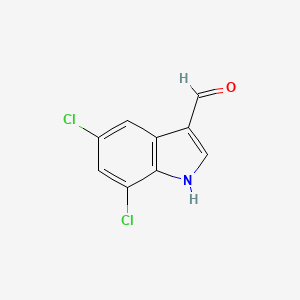

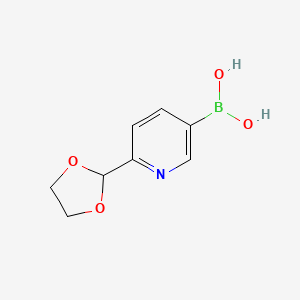
![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1387981.png)
